molecular formula C18H20N2O3 B2640392 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide CAS No. 1706502-46-6

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide

Cat. No.: B2640392
CAS No.: 1706502-46-6
M. Wt: 312.369
InChI Key: PKCLOKZZZLSCCG-GORDUTHDSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic acrylamide derivative designed for neuroscience and pharmacology research. This compound integrates a furan heterocycle and a 1-methylindoline moiety, structural features commonly associated with bioactivity in the central nervous system. Acrylamide-based compounds have been identified as modulators of the Cys-loop transmitter-gated ion channel family . Specifically, structural analogs have been shown to act as positive allosteric modulators of GABAA receptors, with efficacy comparable to neurosteroids and benzodiazepines . The potential mechanism of action for such molecules may involve interactions with classic anesthetic binding sites located in the transmembrane domain of receptor intersubunit interfaces . The indoline component of the molecule suggests potential for diverse receptor interactions, as indole-containing structures like tryptamine are known to function as neuromodulators and have shown a range of pharmacological activities in research . This compound is intended for investigational use in studying receptor pharmacology and for the development of novel therapeutic agents for neurological conditions.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCLOKZZZLSCCG-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the Indoline Moiety: The indoline group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties Source
Target Compound Acrylamide Furan-3-yl, 1-methylindolin-5-yl Not reported Isolated from hemp roots
(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide (15) Acrylamide Dual 4-hydroxyphenyl groups Not reported First isolation from Cannabis
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Bis-acrylamide 4-Nitrophenyl, p-tolyl, propyl Not reported Synthetic; potential kinase inhibitor
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo) sulfamoyl)phenyl)acrylamide (3a) Acrylamide-hydroxamate Phenyl bromo sulfonamide, hydroxamate 397 g/mol 64.56% yield; anti-cancer activity
(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (13) Acrylamide Bromo, hydroxy, methoxy, cyano Not reported Synthetic; UV/IR/NMR characterized
Key Observations:

Backbone Flexibility : The target compound shares the acrylamide core with derivatives like 3a and 15 , but diverges in substituents. The hydroxamate group in 3a enhances metal-chelating capacity, whereas the hydroxyethyl-indoline group in the target compound may improve hydrogen-bonding interactions .

Aromatic Substituents: Furan vs. Indoline vs. Sulfonamide: The 1-methylindolin-5-yl group may confer rigidity and π-stacking capacity, contrasting with 3a’s sulfonamide group, which could enhance solubility or target specificity .

Stereochemistry : The (E)-configuration in the acrylamide double bond is conserved across analogs, suggesting geometric constraints critical for bioactivity .

Key Observations:
  • Solubility : All acrylamide derivatives, including the target compound, exhibit preferential solubility in organic solvents, likely due to hydrophobic aromatic groups .
  • Synthetic Complexity : The target compound was isolated from a natural source, whereas 3a , 3b , and 5012 were synthesized via multi-step routes involving amine couplings and cyclization .

Biological Activity

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic organic compound notable for its complex structure, which includes a furan ring, an indoline moiety, and an acrylamide group. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, and it has garnered interest in medicinal chemistry due to its potential biological activities.

Synthesis and Structure

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Acrylamide Backbone : Achieved by reacting acryloyl chloride with an appropriate amine.
  • Introduction of the Furan Ring : This can be accomplished via coupling reactions such as Suzuki or Heck coupling.
  • Attachment of the Indoline Moiety : Through nucleophilic substitution reactions.

The compound's structure is crucial for its biological activity, influencing how it interacts with biological macromolecules like proteins and nucleic acids.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

Anticancer Activity

Several studies have explored the cytotoxic effects of acrylamide derivatives against cancer cells. For instance, analogs of this compound have shown significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It could modulate receptor activity, impacting cell signaling pathways related to growth and survival.

Case Studies

  • Study on Cytotoxic Effects : A recent study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The study utilized various concentrations to determine IC50 values, revealing a dose-dependent response .
  • Mechanistic Insights : Another investigation focused on the interaction between this compound and specific protein targets associated with tumor growth. Using molecular docking studies, researchers identified potential binding sites that could elucidate the compound's mechanism at a molecular level .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AnticancerSignificant cytotoxicity against various cancer cell lines
Enzyme InhibitionPotential inhibition of enzymes related to cancer progression
Receptor ModulationModulation of receptors impacting cell signaling pathways

Q & A

Basic: What are the key synthetic routes for synthesizing (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling acrylamide derivatives with functionalized furan and indoline precursors. Key steps include:

  • Acylation : Reacting 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylamide backbone .
  • Heterocyclic Coupling : Introducing the furan-3-yl group via Heck coupling or Knoevenagel condensation, requiring catalysts like palladium or acidic/basic conditions .
  • Optimization : Control temperature (0–25°C for acylation), solvent polarity (DMF or dichloromethane), and stoichiometry to minimize side products. Purification via column chromatography (ethyl acetate/hexane) or recrystallization ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., E/Z isomerism) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and stability under accelerated degradation conditions .

Advanced: How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

Answer:

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA kits. Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
  • Molecular Docking : Perform docking studies (AutoDock Vina) using crystal structures from the PDB to predict binding modes to kinase ATP pockets .
  • Selectivity Profiling : Screen against a kinase panel (≥50 kinases) to identify off-target effects .

Advanced: How can contradictions in biological activity data between studies be resolved?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation time) and validate compound purity via HPLC .
  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and Western blotting (target inhibition) .
  • Meta-Analysis : Statistically pool data from multiple studies to identify confounding variables (e.g., solvent DMSO >1% causing cytotoxicity) .

Advanced: What computational approaches are recommended to study this compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 09) to predict reactive sites for covalent binding .
  • Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to guide SAR studies for optimizing substituents .

Basic: What are critical considerations for solubility and stability during experimental design?

Answer:

  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for biological assays. Sonication or heating (40°C) may be needed for hydrophobic variants .
  • Stability : Monitor degradation via HPLC under light, humidity, and temperature (4°C vs. 25°C). Lyophilization enhances long-term storage .

Advanced: What strategies enable regioselective functionalization of the furan and indoline moieties?

Answer:

  • Protecting Groups : Temporarily block hydroxyl groups on indoline with TBSCl before furan functionalization .
  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine) for selective furan C-5 modification .
  • Microwave Synthesis : Accelerate reaction rates (e.g., 100°C, 30 min) to favor kinetically controlled products .

Advanced: How should researchers interpret complex NMR spectra arising from diastereomers or rotamers?

Answer:

  • 2D NMR : Use HSQC and NOESY to distinguish diastereomers via cross-peak analysis .
  • Variable Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
  • Computational Prediction : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G*) .

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